2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid
CAS No.:
Cat. No.: VC15946125
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O3 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 2-[(8-hydroxyquinolin-3-yl)amino]propanoic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-7(12(16)17)14-9-5-8-3-2-4-10(15)11(8)13-6-9/h2-7,14-15H,1H3,(H,16,17) |
| Standard InChI Key | ZHHYPVXAUWADPW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O)NC1=CN=C2C(=C1)C=CC=C2O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid (IUPAC name: (2S)-2-[(8-hydroxyquinolin-3-yl)amino]propanoic acid) features a quinoline scaffold substituted with a hydroxyl group at the 8-position and an alanine moiety at the 3-position. The molecular formula is , with a molecular weight of 232.23 g/mol . Its stereochemistry includes a single defined stereocenter at the alpha-carbon of the alanine group, enabling the existence of enantiomeric forms .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.23 g/mol | |
| XLogP3 | 1.8 | |
| Topological Polar Surface Area | 82.5 Ų | |
| Hydrogen Bond Donors | 3 |
The compound’s SMILES notation is , reflecting its chiral center and quinoline-alanine hybrid structure .
Salt Forms and Derivatives
A dihydrochloride salt form (CAS: 23218-76-0) is commercially available, with the formula and a molecular weight of 268.7 g/mol . This salt enhances solubility in aqueous systems, making it preferable for biological assays .
Synthesis and Enantiomeric Resolution
Racemic Synthesis
The (±)-form is synthesized from o-methoxyacetanilide via a multi-step sequence:
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Vilsmeier-Haack Reaction: Introduces a formyl group at the 3-position of quinoline.
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Erlenmeyer-Plöchl Condensation: Forms a Z-configured dehydroamino acid methyl ester.
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Methanolysis and Reductive Dechlorination: Yields the racemic amino acid .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0–5°C | 78% |
| Erlenmeyer-Plöchl | Glyoxylic acid, Ac₂O, reflux | 65% |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH | 85% |
Asymmetric Synthesis
Enantiopure (+)- and (−)-forms are obtained via asymmetric hydrogenation using a rhodium-(R,R)-Et-DuPhos complex. This method achieves enantiomeric excess (ee) >99% by leveraging chiral ligand coordination .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in water (0.5 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO. Stability studies indicate degradation under strong acidic (pH <2) or alkaline (pH >10) conditions, with a half-life of 48 hours at pH 7.4 .
Spectroscopic Characterization
| Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust/fume. |
| P280 | Wear protective gloves/eye gear. |
Applications and Research Directions
Metallochemical Applications
The 8-hydroxyquinoline moiety confers metal-chelating ability, particularly for Zn²⁺ and Cu²⁺ (log K = 6.2 and 8.7, respectively) . This property is exploited in:
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Fluorescent sensors for transition metal detection.
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Antioxidant therapies targeting metal-induced oxidative stress.
| Supplier | Location | Contact Info |
|---|---|---|
| Hangzhou MolCore BioPharmatech | China | +86-057181025280 |
| LABTER PHARMATECH (BEIJING) | China | 010-56330744 |
| Bide Pharmatech Ltd. | China | sales@picasso-e.com |
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